tert-Butyl (S)-2-amino-4-methylpent-4-enoate
Description
Properties
CAS No. |
87325-69-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1 |
InChI Key |
HQVGCJRZCBKNRI-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(=C)CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable synthesis route .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the amino group acts as a nucleophile, attacking electrophilic centers in other molecules . The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (S)-2-amino-4-methylpent-4-enoate and its analogs:
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| This compound | 99027-90-4 | N/A | Free amino group, tert-butyl ester, linear chain with 4-methylpent-4-enoate backbone. |
| tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate | 188345-71-3 | 0.65 | Boc-protected amine, cyclopentene ring, hydroxymethyl group. |
| 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene | 168683-02-1 | 0.62 | Bicyclic framework (norbornene), Boc-protected amine. |
| (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate | 1012341-48-8 | 0.60 | Boc-protected amine, cyclopentene ring, methyl ester. |
| (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 193751-54-1 | 0.58 | Biphenyl moiety, conjugated double bond, carboxylic acid, Boc-protected amine. |
Key Comparative Insights
Amino Group Reactivity: The target compound features a free amino group, enabling immediate use in coupling reactions (e.g., peptide bond formation). In contrast, analogs like tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate require Boc deprotection to liberate the amine, adding synthetic steps .
Ester Stability: The tert-butyl ester in the target compound offers superior stability under basic or nucleophilic conditions compared to the methyl ester in (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate. This stability is critical for multi-step syntheses where selective hydrolysis is avoided .
Structural Rigidity vs. The target’s linear chain allows greater torsional freedom, advantageous in designing flexible linkers .
Functional Group Diversity: The biphenyl-containing analog incorporates aromaticity and extended conjugation, which may enhance π-π stacking interactions in drug-receptor binding.
Synthetic Accessibility: The target compound’s synthesis, analogous to methyl (S)-2-amino-4-methylpent-4-enoate derivatives, involves coupling of amino esters with protected amino acids (e.g., N-Cbz-L-valine) but may require optimized conditions to accommodate the bulky tert-butyl group, affecting yields .
Biological Activity
tert-Butyl (S)-2-amino-4-methylpent-4-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a double bond at the 4-position of the pentenoic acid chain, which contributes to its reactivity and potential biological activity. The compound's structure is characterized by the presence of an amino group and a tert-butyl ester, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological properties:
- Pharmacological Potential : The compound has been identified as a potential candidate for further investigation in pharmacology due to its ability to interact with various biological targets, potentially influencing metabolic pathways and serving as a precursor for synthesizing bioactive compounds.
- Enzyme Interaction : Studies have shown that compounds similar to this compound can act as inhibitors or modulators in specific biochemical pathways, particularly concerning cholinesterases, which are crucial in neurotransmission .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that:
- Cholinesterase Inhibition : Compounds related to this structure have demonstrated mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for regulating neurotransmitter levels in the brain .
- Antioxidant Activity : Similar compounds have shown high antioxidant activity in various assays, indicating potential neuroprotective effects against oxidative stress .
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of related compounds on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like tacrine. For instance, one conjugate demonstrated an IC50 for AChE at 1.90 ± 0.16 µM and for BChE at 0.084 ± 0.008 µM, suggesting significant inhibitory potential .
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Conjugate A | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM |
| Tacrine | 0.5 µM | 0.02 µM |
Study 2: Antioxidant Activity Assessment
In another investigation, derivatives of this compound were assessed for their antioxidant properties using ABTS and FRAP assays. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models, highlighting their potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. How do environmental factors (e.g., light, oxygen) degrade this compound, and how can stability be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
